
2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride is an organic compound with the molecular formula C8H3Cl3F2O. It is a derivative of benzoyl chloride, characterized by the presence of two chlorine atoms, two fluorine atoms, and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride typically involves the chlorination and fluorination of a suitable precursor. One common method involves the reaction of 2,6-dichlorotoluene with chlorine and fluorine under controlled conditions. The reaction is carried out in the presence of a catalyst such as phosphorus pentachloride at temperatures ranging from 50 to 250°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding benzyl derivatives.
Oxidation Reactions: It can be oxidized to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of substituted benzoyl chlorides.
Reduction: Formation of benzyl alcohols or benzylamines.
Oxidation: Formation of carboxylic acids or quinones.
Scientific Research Applications
2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring makes it highly reactive. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The compound can also undergo electrophilic aromatic substitution reactions, where electrophiles attack the benzene ring .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-methylbenzoyl chloride
- 3,5-Difluoro-4-methylbenzoyl chloride
- 2,6-Dichloro-3,5-difluorobenzoyl chloride
Uniqueness
2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride is unique due to the combination of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. The presence of both electron-withdrawing groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
103877-77-6 |
|---|---|
Molecular Formula |
C8H3Cl3F2O |
Molecular Weight |
259.5 g/mol |
IUPAC Name |
2,6-dichloro-3,5-difluoro-4-methylbenzoyl chloride |
InChI |
InChI=1S/C8H3Cl3F2O/c1-2-6(12)4(9)3(8(11)14)5(10)7(2)13/h1H3 |
InChI Key |
WKKORZVODKFEMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)Cl)C(=O)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide](/img/structure/B14150877.png)

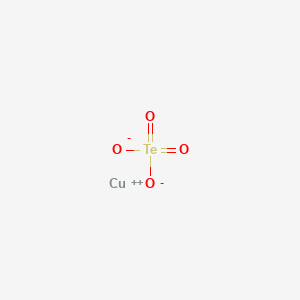
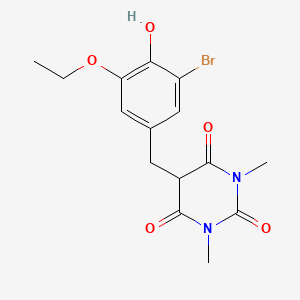

![Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone](/img/structure/B14150912.png)
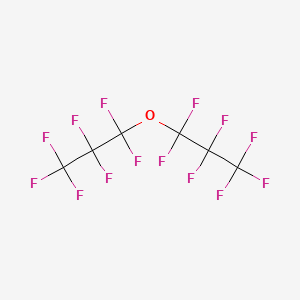


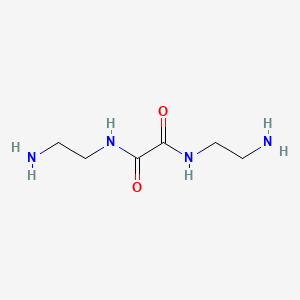

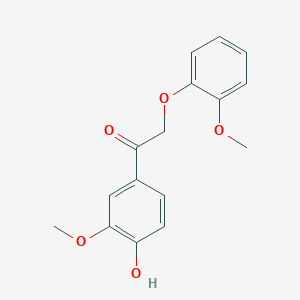
![3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14150945.png)
